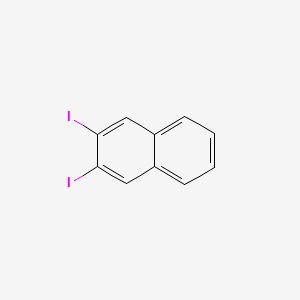
2,3-Diiodonaphthalene
Übersicht
Beschreibung
2,3-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are replaced by iodine atoms .
Synthesis Analysis
The synthesis of 2,3-diiodonaphthalene has been reported in several studies . One method involves a sequentially cascade iodocyclization process, which allows for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives . This method reportedly yields up to 99% of the product under mild conditions .Molecular Structure Analysis
The molecular structure of 2,3-diiodonaphthalene is planar, and the molecules are packed in a herring-bone motif . The C—I bond lengths in the molecule are slightly shorter [2.087 (7)–2.107 (7) A] than the bond lengths in its 1,8-diiodonaphthalene isomer [2.11 (1)–2.13 (1) A], which can be attributed to strain relief in the latter .Chemical Reactions Analysis
The analysis of the electronic structure of some iodo-naphthalene molecules revealed intramolecular steric repulsions and through-space interactions between vicinal iodines . Pronounced steric repulsion between iodine substituents was also observed in the molecular structure of 1,8-diiodonaphthalene where the I atoms are twisted out of the aromatic ring plane by 5–17 .Wissenschaftliche Forschungsanwendungen
HIV Drug Synthesis
Specific Scientific Field
Pharmaceutical Chemistry
Application Summary
2,3-Diiodonaphthalene has been used in the synthesis of anti-HIV drugs such as stavudine (d4T), zalcitabine (ddC), and didanosine (ddI) .
Methods of Application
The process involves radical deoxygenation of xanthate using environmentally friendly and low-cost reagents . In another study, the hydroxyl group of phosphonates in Tenofovir (TFV) was conjugated with the amino group of L-alanine, L-leucine, L-valine, and glycine amino acids and other long fatty ester hydrocarbon chains to synthesize 43 derivatives .
Results or Outcomes
The anti-HIV activity evaluation results in vitro showed that Desmosdumotin D had the highest activity, with an IC50 value of 13.6 µM . In another study, changing the 2-pentanolyl in compound 56 (40.6%) to 3-heptanolyl in compound 69 (79%), significantly enhanced the anti-HIV activity by 2.3-fold .
Lithium Polymer Batteries
Specific Scientific Field
Electrochemistry
Application Summary
2,3-Diiodonaphthalene has been used in the development of lithium polymer batteries .
Methods of Application
The application of 2,3-Diiodonaphthalene in lithium polymer batteries involves the transformation of organic disulfides into electrode active materials .
Results or Outcomes
The organic disulfides favored the intramolecular redox reaction of the S-S bond, such as 3 or 4, rather than the intermolecular same type reaction . On the result of cyclic voltammetry measurement and the electrochemical charge/discharge measurement, 2,3-Diiodonaphthalene showed good properties as active cathode materials .
Organic Thin Film Transistors and Light-Emitting Diodes
Specific Scientific Field
Material Science and Engineering
Application Summary
2,3-Diiodonaphthalene has been used in the synthesis of new building blocks for conjugated oligomers, which are used in organic thin film transistors and light-emitting diodes .
Methods of Application
The synthesis involves the use of 2,3-Diiodonaphthalene as a precursor to create new building blocks for conjugated oligomers .
Results or Outcomes
The synthesized conjugated oligomers have shown promising results in the application of organic thin film transistors and light-emitting diodes .
Single Molecule Studies
Specific Scientific Field
Physical Chemistry
Application Summary
2,3-Diiodonaphthalene has been used in single molecule studies, specifically in the study of terrylene in di-substituted naphthalenes crystallizing in the herringbone pattern .
Methods of Application
The process involves the synthesis of 2,3-Diiodonaphthalene, which is then used to grow single crystals in the form of thin plates .
Results or Outcomes
The X-ray crystallographic studies showed that molecules in both isostructural crystals are arranged in the herringbone pattern .
Detection and Quantification of Nitrite Ions
Specific Scientific Field
Analytical Chemistry
Application Summary
2,3-Diiodonaphthalene has been used to detect and quantify nitrite ions in biological and environmental samples .
Methods of Application
The aromatic diamino compound 2,3-Diiodonaphthalene (DAN) has been immobilized in a porous silicate glass matrix, via previous incorporation of the dye in HP-β-CD .
Results or Outcomes
The immobilized DAN reagent has been extensively used to detect and quantify nitrite ions in various samples .
Photovoltaic Devices
Application Summary
2,3-Diiodonaphthalene has been used in the synthesis of new building blocks for conjugated oligomers, which are used in photovoltaic devices .
Results or Outcomes
The synthesized conjugated oligomers have shown promising results in the application of photovoltaic devices .
Eigenschaften
IUPAC Name |
2,3-diiodonaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAIAGCHIYVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diiodonaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



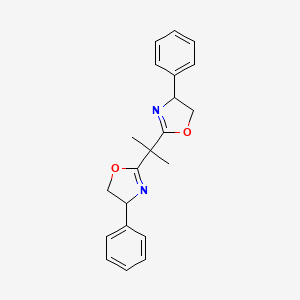
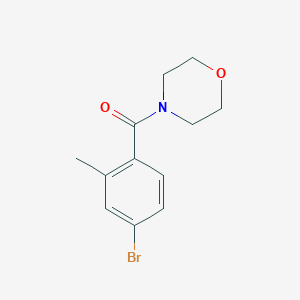
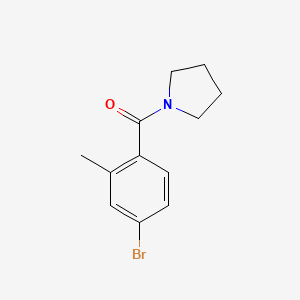
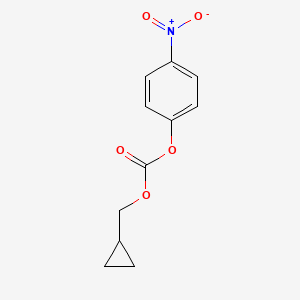
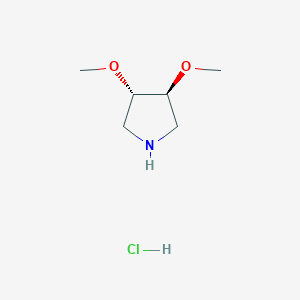
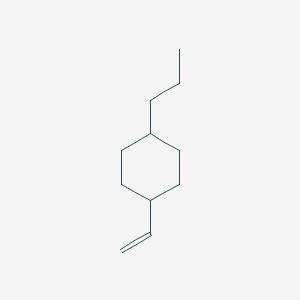
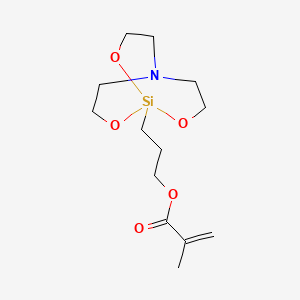
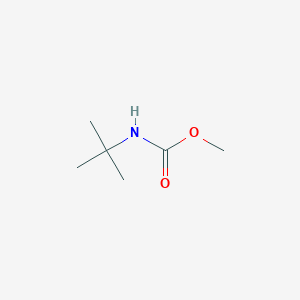
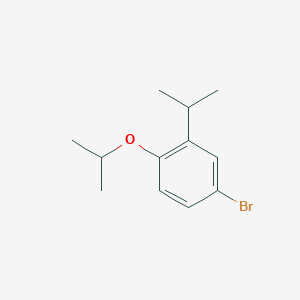
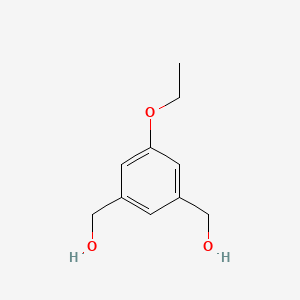
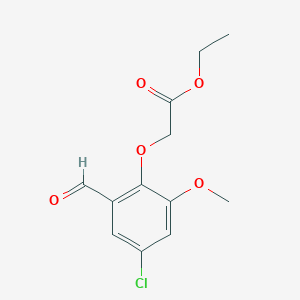
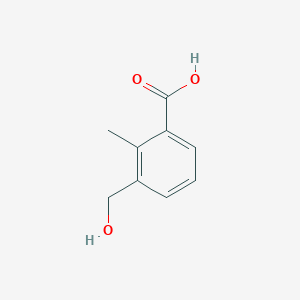
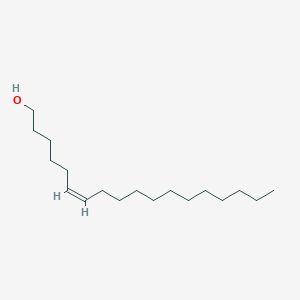
![2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid](/img/structure/B3121034.png)